molecular formula C12H14O3 B7965444 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy-

2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy-

Cat. No.: B7965444
M. Wt: 206.24 g/mol
InChI Key: HWRXEJHMMGESPC-UHFFFAOYSA-N
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Description

2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene or its derivatives.

    Hydroxylation: Introduction of a hydroxy group at the 6-position of the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Acetylation: Introduction of the acetic acid moiety at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(6-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.

    Reduction: Formation of 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid: Lacks the hydroxy group at the 6-position.

    2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Contains a methoxy group instead of a hydroxy group.

    2-(6-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Contains a ketone group instead of a hydroxy group.

Uniqueness

The presence of the hydroxy group at the 6-position in 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-hydroxy- distinguishes it from other similar compounds. This functional group contributes to its unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h3-4,7-8,13H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRXEJHMMGESPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CC(=O)O)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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